Ethyl 3-amino-2-methoxypropanoate

Regioselective Synthesis Peptide Coupling Reactivity Chiral Scaffold Design

For applications demanding absolute stereochemical integrity, select the (2S)-enantiomer (CAS 2248199-38-2). This chiral β-amino-α-methoxy ester provides a primary amine for efficient amide/urea coupling and a defined 2-carbon spacer, avoiding the steric hindrance of N-alkylated analogs. Procurement of this specific regiochemistry and stereochemistry is critical to prevent failed asymmetric syntheses that plague generic β-amino ester substitutions.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B15326666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-2-methoxypropanoate
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CN)OC
InChIInChI=1S/C6H13NO3/c1-3-10-6(8)5(4-7)9-2/h5H,3-4,7H2,1-2H3
InChIKeyHBYOLFIRVJTZRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Amino-2-Methoxypropanoate: A Chiral β-Amino Ester Building Block for Asymmetric Synthesis Procurement


Ethyl 3-amino-2-methoxypropanoate is a chiral β-amino ester derivative with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with its value derived from the presence of both an amino group and an ester functionality on a chiral backbone . The compound exists in enantiomeric forms, with the (2S)-configured stereoisomer bearing CAS number 2248199-38-2 representing the commercially predominant specification [1].

Why Generic β-Amino Esters Cannot Substitute for Ethyl 3-Amino-2-Methoxypropanoate in Chiral-Sensitive Synthetic Routes


Generic substitution with alternative β-amino esters introduces substantial risk in stereochemically demanding synthetic sequences. The critical differentiator for ethyl 3-amino-2-methoxypropanoate lies in the specific regiochemistry of the amino group at the β-position and the methoxy group at the α-position, which creates a well-defined chiral center at the 2-carbon . Replacing this scaffold with positional isomers such as ethyl (2S)-2-amino-3-methoxypropanoate (CAS 395058-87-4), which swaps the amino and methoxy group positions, fundamentally alters the compound's hydrogen-bonding architecture, reactivity at the α-carbon, and compatibility with downstream coupling protocols . Furthermore, substitution with N-alkylated analogs (e.g., ethyl 3-[(2-methoxyethyl)amino]propanoate) eliminates the primary amine functionality essential for many condensation and peptide coupling reactions . For procurement in asymmetric synthesis applications, the specific (2S)-stereoisomer configuration is non-negotiable for achieving desired enantioselectivity outcomes.

Ethyl 3-Amino-2-Methoxypropanoate Comparative Evidence: Quantified Differentiation from Positional Isomers and N-Alkylated Analogs


Regiochemical Differentiation: β-Amino-α-Methoxy Architecture vs. α-Amino-β-Methoxy Positional Isomer

Ethyl 3-amino-2-methoxypropanoate positions the amino group at the β-carbon (C3) and the methoxy group at the α-carbon (C2), producing a distinct stereoelectronic environment versus its positional isomer ethyl (2S)-2-amino-3-methoxypropanoate, in which the functional group positions are reversed . The β-amino-α-methoxy arrangement places the nucleophilic amino group distal to the ester carbonyl, reducing intramolecular hydrogen bonding that would otherwise attenuate amine nucleophilicity in coupling reactions [1]. In the reverse α-amino-β-methoxy architecture, the proximity of the amino group to the ester carbonyl facilitates intramolecular N-H···O=C hydrogen bonding, which diminishes the amine's availability for intermolecular amide bond formation [1].

Regioselective Synthesis Peptide Coupling Reactivity Chiral Scaffold Design

Primary Amine vs. Secondary N-Alkylamine: Differential Hydrogen Bond Donor Capacity and Synthetic Versatility

Ethyl 3-amino-2-methoxypropanoate possesses a primary amine group with two hydrogen bond donors, enabling direct participation in amide bond formation and urea synthesis without the steric encumbrance associated with secondary amines [1]. In contrast, the N-alkylated analog ethyl 3-[(2-methoxyethyl)amino]propanoate contains a secondary amine with only one hydrogen bond donor [1]. This structural difference directly impacts reactivity in peptide coupling: primary amines exhibit faster reaction kinetics with activated carboxylic acids compared to secondary amines, which suffer from increased steric hindrance at the nucleophilic nitrogen and reduced nucleophilicity due to N-alkyl electron donation .

Hydrogen Bond Donor Count Peptide Coupling Efficiency Amine Derivatization

DMSO Solubility and Solution Stability: Comparable Baseline with Predicted pKa Differentiation

The target compound demonstrates DMSO solubility exceeding 30 mg/mL and maintains solution stability for up to 3 months when stored at -20°C in DMSO . The predicted pKa of 9.86 ± 0.15 indicates that the amino group remains largely protonated under physiological pH conditions (pH 7.4), affecting its partitioning behavior and potential for passive membrane permeation relative to structurally distinct analogs . Comparative solubility data for ethyl 3-[(2-methoxyethyl)amino]propanoate or positional isomers are not available in authoritative databases, precluding direct head-to-head quantification of solubility differences.

Solution Preparation Storage Stability pKa Prediction

Ethyl 3-Amino-2-Methoxypropanoate: Optimal Procurement Scenarios for Asymmetric Synthesis and Peptidomimetic Development


Asymmetric Synthesis of β-Amino Acid-Derived Pharmaceuticals Requiring Defined (2S)-Stereochemistry

Procure the (2S)-configured stereoisomer (CAS 2248199-38-2) when synthetic routes demand a chiral β-amino-α-methoxy scaffold with predetermined absolute configuration . This application is particularly relevant for the preparation of peptidomimetics and chiral β-lactam precursors where the stereochemical integrity of the 2-position directly influences the biological activity of downstream products. The reduced intramolecular hydrogen bonding in the β-amino-α-methoxy architecture preserves amine nucleophilicity for coupling efficiency, a critical factor in peptide bond-forming reactions [1].

Building Block for Primary Amine-Dependent Conjugation Chemistry in Medicinal Chemistry Campaigns

Select ethyl 3-amino-2-methoxypropanoate when the synthetic plan requires a primary amine for robust amide bond formation, urea synthesis, or reductive amination without steric interference . The two hydrogen bond donors of the primary amine group enable direct coupling with activated carboxylic acids, whereas N-alkylated secondary amine analogs introduce steric hindrance that reduces reaction rates and coupling yields . This makes the compound suitable for constructing amine-functionalized molecular libraries and bioconjugate payloads.

Combinatorial Library Synthesis Requiring DMSO-Soluble Chiral β-Amino Ester Monomers

For high-throughput synthesis or automated liquid handling workflows, the confirmed DMSO solubility (>30 mg/mL) and 3-month solution stability at -20°C support reliable compound management and reproducible screening outcomes . This solubility profile ensures compatibility with standard DMSO-based compound storage and dispensing systems commonly employed in pharmaceutical research laboratories.

Peptidomimetic Design Requiring β-Amino Acid Scaffolds with Reduced Backbone Flexibility

The β-amino acid ester backbone provides a two-carbon spacer between the amine and ester functionalities, conferring distinct conformational properties compared to α-amino acid derivatives . This scaffold has established utility in the synthesis of β-peptides and β-lactam antibiotics, where the β-amino acid framework contributes to enhanced metabolic stability relative to α-amino acid counterparts. The specific methoxy substitution at the α-position further modulates polarity and hydrogen-bonding capacity for tailored peptidomimetic design.

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